molecular formula C13H16BrN3O2S B4368235 N-[(4-bromo-1-ethyl-1H-pyrazol-3-yl)methyl]-N-methylbenzenesulfonamide

N-[(4-bromo-1-ethyl-1H-pyrazol-3-yl)methyl]-N-methylbenzenesulfonamide

Cat. No. B4368235
M. Wt: 358.26 g/mol
InChI Key: BUVPXOKFDWSGPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(4-bromo-1-ethyl-1H-pyrazol-3-yl)methyl]-N-methylbenzenesulfonamide, also known as BAY 41-2272, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BAY 41-2272 is a potent activator of soluble guanylyl cyclase (sGC), an enzyme that catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). In

Mechanism of Action

N-[(4-bromo-1-ethyl-1H-pyrazol-3-yl)methyl]-N-methylbenzenesulfonamide 41-2272 exerts its pharmacological effects by activating sGC, which leads to an increase in cGMP levels. cGMP is a second messenger that regulates various physiological processes such as smooth muscle relaxation, platelet aggregation, and apoptosis. The activation of sGC by N-[(4-bromo-1-ethyl-1H-pyrazol-3-yl)methyl]-N-methylbenzenesulfonamide 41-2272 is independent of nitric oxide (NO), which is another activator of sGC. This makes N-[(4-bromo-1-ethyl-1H-pyrazol-3-yl)methyl]-N-methylbenzenesulfonamide 41-2272 a potential therapeutic agent in diseases where NO production is impaired or insufficient.
Biochemical and Physiological Effects
N-[(4-bromo-1-ethyl-1H-pyrazol-3-yl)methyl]-N-methylbenzenesulfonamide 41-2272 has been shown to induce vasodilation, reduce inflammation, and inhibit platelet aggregation. The vasodilatory effect of N-[(4-bromo-1-ethyl-1H-pyrazol-3-yl)methyl]-N-methylbenzenesulfonamide 41-2272 is mediated by the activation of sGC and subsequent increase in cGMP levels, which leads to the relaxation of smooth muscle cells. The anti-inflammatory effect of N-[(4-bromo-1-ethyl-1H-pyrazol-3-yl)methyl]-N-methylbenzenesulfonamide 41-2272 is attributed to the inhibition of nuclear factor-kappa B (NF-κB) signaling pathway, which is involved in the regulation of inflammatory gene expression. The antiplatelet effect of N-[(4-bromo-1-ethyl-1H-pyrazol-3-yl)methyl]-N-methylbenzenesulfonamide 41-2272 is mediated by the inhibition of cyclic adenosine monophosphate (cAMP) phosphodiesterases, which leads to an increase in cAMP levels and subsequent inhibition of platelet aggregation.

Advantages and Limitations for Lab Experiments

N-[(4-bromo-1-ethyl-1H-pyrazol-3-yl)methyl]-N-methylbenzenesulfonamide 41-2272 is a potent and selective activator of sGC, which makes it a valuable tool in the study of cGMP signaling pathways. The advantages of using N-[(4-bromo-1-ethyl-1H-pyrazol-3-yl)methyl]-N-methylbenzenesulfonamide 41-2272 include its high potency, selectivity, and ability to activate sGC independently of NO. However, the limitations of using N-[(4-bromo-1-ethyl-1H-pyrazol-3-yl)methyl]-N-methylbenzenesulfonamide 41-2272 include its low solubility in water and potential toxicity at high concentrations.

Future Directions

The potential therapeutic applications of N-[(4-bromo-1-ethyl-1H-pyrazol-3-yl)methyl]-N-methylbenzenesulfonamide 41-2272 are still being explored, and there are several future directions for research. One area of research is the development of more potent and selective sGC activators that can overcome the limitations of N-[(4-bromo-1-ethyl-1H-pyrazol-3-yl)methyl]-N-methylbenzenesulfonamide 41-2272. Another area of research is the identification of new therapeutic targets for N-[(4-bromo-1-ethyl-1H-pyrazol-3-yl)methyl]-N-methylbenzenesulfonamide 41-2272, such as neurological disorders and metabolic diseases. Additionally, the combination of N-[(4-bromo-1-ethyl-1H-pyrazol-3-yl)methyl]-N-methylbenzenesulfonamide 41-2272 with other drugs or therapies may enhance its therapeutic efficacy and reduce potential toxicity.

Scientific Research Applications

N-[(4-bromo-1-ethyl-1H-pyrazol-3-yl)methyl]-N-methylbenzenesulfonamide 41-2272 has been extensively studied for its potential therapeutic applications in various diseases such as cardiovascular diseases, pulmonary hypertension, and cancer. In cardiovascular diseases, N-[(4-bromo-1-ethyl-1H-pyrazol-3-yl)methyl]-N-methylbenzenesulfonamide 41-2272 has been shown to improve cardiac function and reduce myocardial ischemia-reperfusion injury. In pulmonary hypertension, N-[(4-bromo-1-ethyl-1H-pyrazol-3-yl)methyl]-N-methylbenzenesulfonamide 41-2272 has been found to reduce pulmonary artery pressure and improve right ventricular function. In cancer, N-[(4-bromo-1-ethyl-1H-pyrazol-3-yl)methyl]-N-methylbenzenesulfonamide 41-2272 has been shown to induce apoptosis and inhibit tumor growth in various cancer cell lines.

properties

IUPAC Name

N-[(4-bromo-1-ethylpyrazol-3-yl)methyl]-N-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BrN3O2S/c1-3-17-9-12(14)13(15-17)10-16(2)20(18,19)11-7-5-4-6-8-11/h4-9H,3,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUVPXOKFDWSGPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)CN(C)S(=O)(=O)C2=CC=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(4-bromo-1-ethyl-1H-pyrazol-3-yl)methyl]-N-methylbenzenesulfonamide
Reactant of Route 2
Reactant of Route 2
N-[(4-bromo-1-ethyl-1H-pyrazol-3-yl)methyl]-N-methylbenzenesulfonamide
Reactant of Route 3
Reactant of Route 3
N-[(4-bromo-1-ethyl-1H-pyrazol-3-yl)methyl]-N-methylbenzenesulfonamide
Reactant of Route 4
Reactant of Route 4
N-[(4-bromo-1-ethyl-1H-pyrazol-3-yl)methyl]-N-methylbenzenesulfonamide
Reactant of Route 5
N-[(4-bromo-1-ethyl-1H-pyrazol-3-yl)methyl]-N-methylbenzenesulfonamide
Reactant of Route 6
Reactant of Route 6
N-[(4-bromo-1-ethyl-1H-pyrazol-3-yl)methyl]-N-methylbenzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.